molecular formula C19H31N5O7S2 B14236947 L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline CAS No. 220013-87-6

L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline

Cat. No.: B14236947
CAS No.: 220013-87-6
M. Wt: 505.6 g/mol
InChI Key: YIICFCQUOUUATG-PEDHHIEDSA-N
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Description

L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline is a complex peptide compound composed of five amino acids: cysteine, proline, serine, cysteine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into expression vectors and introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Functional groups on the peptide can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, influencing protein structure and function. The proline residues contribute to the rigidity and stability of the peptide. The serine residues can participate in hydrogen bonding and phosphorylation reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline can be compared with other peptides containing cysteine, proline, and serine residues:

    L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-serine: Similar structure but with a serine residue instead of proline.

    L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-glycine: Contains glycine instead of proline, leading to different structural properties.

    L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-alanine: Alanine substitution affects the peptide’s hydrophobicity and interactions.

The unique combination of amino acids in this compound gives it distinct structural and functional properties, making it valuable for various applications.

Properties

CAS No.

220013-87-6

Molecular Formula

C19H31N5O7S2

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H31N5O7S2/c20-10(8-32)17(28)23-5-1-3-13(23)16(27)21-11(7-25)15(26)22-12(9-33)18(29)24-6-2-4-14(24)19(30)31/h10-14,25,32-33H,1-9,20H2,(H,21,27)(H,22,26)(H,30,31)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

YIICFCQUOUUATG-PEDHHIEDSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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